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Compound of Interest

Compound Name: (DHQD)2PHAL

Cat. No.: B128168 Get Quote

For researchers, scientists, and professionals in drug development, the synthesis of vicinal

diols from alkenes is a critical transformation. Two of the most prominent methods for achieving

this are the Sharpless asymmetric dihydroxylation and the Upjohn dihydroxylation. While both

utilize osmium tetroxide as a catalyst, they differ significantly in their stereochemical outcome,

reaction conditions, and overall efficiency. This guide provides an objective comparison of

these two methods, supported by experimental data and detailed protocols.
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Feature
Sharpless Asymmetric
Dihydroxylation

Upjohn Dihydroxylation

Stereochemistry

Enantioselective (produces

chiral diols with high

enantiomeric excess)

Racemic (produces a mixture

of enantiomers)

Key Reagents

OsO₄ (catalytic), chiral ligand

(e.g., (DHQ)₂-PHAL or

(DHQD)₂-PHAL), co-oxidant

(K₃[Fe(CN)₆])

OsO₄ (catalytic), co-oxidant

(N-Methylmorpholine N-oxide,

NMO)

Typical Reaction Conditions

Often biphasic (t-BuOH/water),

controlled temperature (often 0

°C to room temperature)

Typically a mixture of acetone,

water, and sometimes other

co-solvents, room temperature

Generality

Broad substrate scope,

including many functionalized

alkenes

Broad substrate scope, but

can be slow for certain

electron-deficient alkenes

Primary Use

Asymmetric synthesis,

preparation of chiral building

blocks

General synthesis of racemic

vicinal diols

Performance Comparison: Experimental Data
The choice between the Sharpless and Upjohn dihydroxylation often comes down to the

desired stereochemical outcome and acceptable yield. The Sharpless method, due to "ligand-

accelerated catalysis," is often faster and can provide higher yields than the Upjohn method, in

addition to its enantioselectivity.[1] Below is a comparison of the two methods for the

dihydroxylation of various alkenes.
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Alkene Method Co-oxidant Ligand Yield (%)
Enantiomeri
c Excess
(ee, %)

trans-Stilbene Sharpless
K₃[Fe(CN)₆]/

K₂CO₃

(DHQD)₂-

PHAL
96 >99

Upjohn NMO None 90 N/A (racemic)

Styrene Sharpless AD-mix-β
(DHQD)₂-

PHAL
94 97

Upjohn NMO None 90 N/A (racemic)

1-Octene Sharpless AD-mix-β
(DHQD)₂-

PHAL
97 95

Upjohn NMO None ~90 N/A (racemic)

Catalytic Cycles
The catalytic cycles for both the Sharpless and Upjohn dihydroxylations involve the oxidation of

an alkene by osmium tetroxide to form an osmate ester, which is then hydrolyzed to the diol.

The key difference lies in the presence of a chiral ligand in the Sharpless method, which

creates a chiral environment around the osmium, leading to a facial-selective attack on the

alkene.

Upjohn Dihydroxylation
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Caption: Catalytic cycle of the Upjohn dihydroxylation.

Sharpless Asymmetric Dihydroxylation

OsO₄ (OsVIII)

[OsO₄(L*)]Chiral Ligand (L*)

Chiral Osmate (VI) Ester

+ Alkene
[3+2] cycloaddition

K₃[Fe(CN)₆] / K₂CO₃ Alkene
Chiral cis-Diol

+ 2H₂O
(Hydrolysis)

Os(VI)-L*

+ K₃[Fe(CN)₆]
(Reoxidation)

K₄[Fe(CN)₆]
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Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental Protocols
Below are representative experimental protocols for the dihydroxylation of trans-stilbene using

both the Upjohn and Sharpless methods.

Upjohn Dihydroxylation of trans-Stilbene
Materials:

trans-Stilbene

N-Methylmorpholine N-oxide (NMO), 50 wt. % solution in water

Osmium tetroxide (OsO₄), 2.5 wt. % solution in tert-butanol

Acetone

Water

Sodium sulfite

Ethyl acetate

Brine

Anhydrous magnesium sulfate

Silica gel

Procedure:

To a solution of trans-stilbene (1.80 g, 10.0 mmol) in 50 mL of acetone/water (10:1) is added

N-methylmorpholine N-oxide (1.40 g, 12.0 mmol).
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To this stirred solution is added osmium tetroxide (0.51 mL of a 2.5 wt. % solution in tert-

butanol, 0.05 mmol).

The reaction mixture is stirred at room temperature for 12 hours, during which time the color

changes from light yellow to dark brown.

The reaction is quenched by the addition of solid sodium sulfite (2.0 g) and stirred for an

additional 30 minutes.

The mixture is then diluted with ethyl acetate (50 mL) and water (20 mL). The layers are

separated, and the aqueous layer is extracted with ethyl acetate (2 x 25 mL).

The combined organic layers are washed with brine (20 mL), dried over anhydrous

magnesium sulfate, filtered, and concentrated under reduced pressure.

The crude product is purified by flash chromatography on silica gel (eluent: hexanes/ethyl

acetate gradient) to afford (±)-hydrobenzoin.

Sharpless Asymmetric Dihydroxylation of trans-Stilbene
Materials:

AD-mix-β

tert-Butanol

Water

trans-Stilbene

Sodium sulfite

Ethyl acetate

Potassium carbonate, 2M aqueous solution

Anhydrous magnesium sulfate

Silica gel
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Procedure:

A mixture of tert-butanol (50 mL) and water (50 mL) is cooled to 0 °C.

AD-mix-β (14.0 g) is added to the cooled solvent mixture and stirred until the two phases are

clear (the aqueous phase will be yellow).

trans-Stilbene (1.80 g, 10.0 mmol) is added to the reaction mixture at 0 °C.

The reaction is stirred vigorously at 0 °C for 24 hours.

The reaction is quenched by the addition of sodium sulfite (15.0 g) and warmed to room

temperature with stirring for 1 hour.

Ethyl acetate (100 mL) is added, and the layers are separated. The aqueous layer is

extracted with ethyl acetate (2 x 50 mL).

The combined organic layers are washed with a 2M aqueous solution of potassium

carbonate (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated

under reduced pressure.

The crude product is purified by flash chromatography on silica gel (eluent: hexanes/ethyl

acetate gradient) to afford (R,R)-hydrobenzoin.

Conclusion
Both the Sharpless asymmetric dihydroxylation and the Upjohn dihydroxylation are powerful

methods for the synthesis of vicinal diols. The choice between them hinges on the specific

requirements of the synthesis. For applications where enantiopurity is paramount, such as in

the development of chiral drugs and natural product synthesis, the Sharpless asymmetric

dihydroxylation is the superior method, offering high enantioselectivities and often higher yields.

For routine synthesis of racemic diols where stereochemistry is not a concern, the Upjohn

dihydroxylation provides a reliable and straightforward alternative. The development of

commercially available reagent mixtures (AD-mix) for the Sharpless reaction has further

enhanced its convenience and accessibility for the modern synthetic chemist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [A Comparative Guide to Sharpless Asymmetric
Dihydroxylation and Upjohn Dihydroxylation]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b128168#sharpless-dihydroxylation-vs-upjohn-
dihydroxylation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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